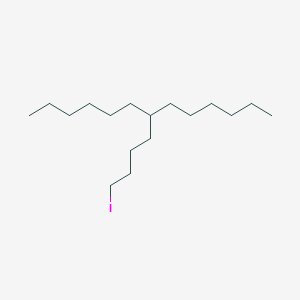

7-(4-Iodobutyl)tridecane

Description

7-(4-Iodobutyl)tridecane is a halogenated hydrocarbon with the molecular formula C₁₇H₃₃I and a molecular weight of 388.35 g/mol. The compound features a tridecane backbone substituted at the 7th carbon with a 4-iodobutyl group. Its structural uniqueness lies in the presence of iodine, a heavy halogen, which confers distinct chemical reactivity and physical properties, such as increased density and polarizability compared to non-halogenated alkanes. Safety data from Bi-de Pharmaceutical highlights its hazardous nature, including flammability (H200), acute toxicity (H300), and environmental risks (H400) .

Properties

Molecular Formula |

C17H35I |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

7-(4-iodobutyl)tridecane |

InChI |

InChI=1S/C17H35I/c1-3-5-7-9-13-17(15-11-12-16-18)14-10-8-6-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

HESUPPYRYJEFIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)CCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Iodobutyl)tridecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-(4-bromobutyl)tridecane with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 7-(4-Iodobutyl)tridecane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodobutyl)tridecane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding alkane, 7-(4-butyl)tridecane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of 7-(4-Iodobutyl)tridecane can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

Sodium Iodide in Acetone: Used for nucleophilic substitution reactions.

Hydrogen Gas with Palladium Catalyst: Employed in reduction reactions.

Potassium Permanganate or Chromium Trioxide: Common oxidizing agents for oxidation reactions.

Major Products Formed

Substitution Products: Various derivatives depending on the nucleophile used.

Reduction Product: 7-(4-butyl)tridecane.

Oxidation Products: Alcohols or carboxylic acids.

Scientific Research Applications

7-(4-Iodobutyl)tridecane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 7-(4-Iodobutyl)tridecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function or viability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. Additionally, the hydrophobic tridecane chain can interact with lipid bilayers, affecting membrane properties and permeability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 7-(4-Iodobutyl)tridecane and two structurally analogous compounds: 7-ethyltridecane and 7-cyclohexyltridecane .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Structural Features |

|---|---|---|---|---|

| 7-(4-Iodobutyl)tridecane | C₁₇H₃₃I | 388.35 | 4-iodobutyl | Halogenated, linear alkyl chain with iodine atom |

| 7-ethyltridecane | C₁₅H₃₂ | 212.41 | Ethyl | Non-halogenated, short branched alkyl chain |

| 7-cyclohexyltridecane | C₁₉H₃₈ | 266.51 | Cyclohexyl | Non-halogenated, bulky cyclic substituent |

Sources : NIST Mass Spectrometry Data Center ; Bi-de Pharmaceutical .

Research Findings and Implications

- Volatility and Stability : The iodine substituent in 7-(4-Iodobutyl)tridecane reduces volatility compared to 7-ethyltridecane, as evidenced by its higher molecular weight and polarizability. This property makes it less suitable for VOC-based applications but more stable in controlled reactions .

- Synthetic Utility: The iodine atom’s leaving-group capability distinguishes 7-(4-Iodobutyl)tridecane from its non-halogenated counterparts, enabling nucleophilic substitution reactions inaccessible to 7-ethyltridecane or 7-cyclohexyltridecane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.